molecular formula C21H23N5O3 B6920495 N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B6920495
M. Wt: 393.4 g/mol
InChI Key: CMSZKEPHEQBEEZ-UHFFFAOYSA-N
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Description

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a pyrazole moiety

Properties

IUPAC Name

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-9-24-26(12-14)15-5-4-8-25(13-15)19(27)11-23-21(29)17-10-22-18-7-3-2-6-16(18)20(17)28/h2-3,6-7,9-10,12,15H,4-5,8,11,13H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSZKEPHEQBEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCN(C2)C(=O)CNC(=O)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the pyrazole moiety: The pyrazole ring is often synthesized separately and then coupled to the piperidine-quinoline intermediate through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperidine and pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are often used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the quinoline, piperidine, and pyrazole moieties, which may confer unique biological activities and pharmacological properties not seen in other similar compounds.

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